Fmoc-Ala-OH

描述

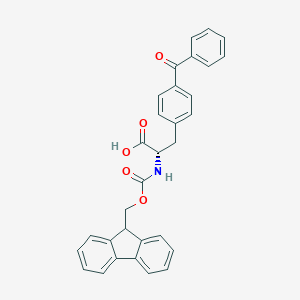

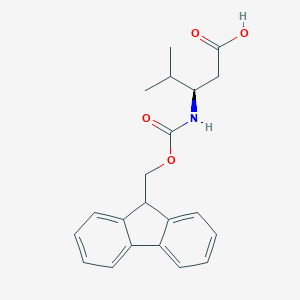

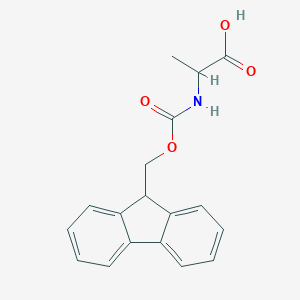

Fmoc-Ala-OH, also known as Fmoc-L-alanine, is a versatile reagent used in Fmoc solid-phase peptide synthesis . It is one of the simplest amino acids with a methyl group as the side chain . This small side chain confers a high degree of flexibility when incorporated into a polypeptide chain .

Synthesis Analysis

Fmoc-Ala-OH is synthesized by reacting Fmoc-OX derivatives with Alanine in the presence of NaHCO3 . The reaction mixture is then cooled and acidified with 10% HCl to yield Fmoc-Ala-OH .

Molecular Structure Analysis

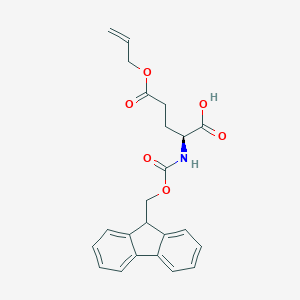

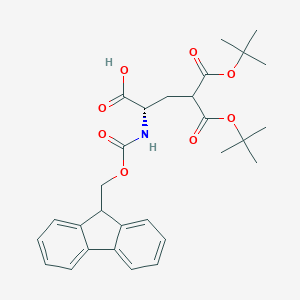

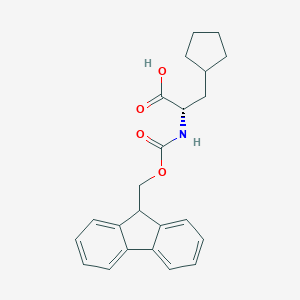

The molecular formula of Fmoc-Ala-OH is C18H17NO4 . It has a molecular weight of 311.33 .

Chemical Reactions Analysis

Fmoc-Ala-OH is used in the synthesis of various structures through self-assembly . It is used as a building block in the preparation of triazolopeptides and azapeptides . It is also used in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis .

Physical And Chemical Properties Analysis

Fmoc-Ala-OH is a white to light yellow crystal powder . It has a melting point of 147-153 °C . It is soluble in DMSO . It has an optical activity of [α]20/D −18°, c = 1 in DMF .

科学研究应用

Solid Phase Peptide Synthesis

Fmoc-Ala-OH is commonly used in Fmoc solid-phase peptide synthesis . This technique is a method used for the production of peptides, where the peptide chain is attached to an insoluble support particle and elongated step-by-step .

Preparation of Triazolopeptides and Azapeptides

Fmoc-Ala-OH serves as a building block in the preparation of triazolopeptides and azapeptides . These are types of modified peptides that have been used in the development of various therapeutic agents .

Synthesis of Bis-Cationic Porphyrin Peptides

It is used in the synthesis of bis-cationic porphyrin peptides . Porphyrin peptides have potential applications in photodynamic therapy, a treatment method that uses light-sensitive compounds to produce a form of oxygen that kills nearby cells .

Transformation of Mannich-Adducts into α-Halogenated Amides

Fmoc-Ala-OH is used to transform Mannich-adducts into α-halogenated amides without undergoing aziridination . This transformation is useful in organic synthesis .

Proteomics Studies

Fmoc-Ala-OH is potentially useful for proteomics studies . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Interface Passivation of Perovskite Solar Cells

Fmoc-Ala-OH has been used in the interface passivation of perovskite solar cells . It was found that Fmoc-Ala-OH could reduce PbI2 impurity, prolong carrier lifetime, and enhance luminescence of perovskite films . As a result, a power conversion efficiency of 21.14% with a high Voc of 1.08 V was obtained for the modified device .

安全和危害

Fmoc-Ala-OH should be handled with care to avoid dust formation . It is recommended to avoid breathing its mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn while handling it . It should be stored at a temperature below 30°C .

未来方向

作用机制

Target of Action

Fmoc-Ala-OH, also known as Fmoc-L-alanine, is primarily used in the field of peptide synthesis . Its main target is the N-terminal amino group of the amino acid in the peptide chain .

Mode of Action

Fmoc-Ala-OH functions as a protecting group for the N-terminal amino group of the amino acid, allowing for selective deprotection and subsequent coupling reactions . It interacts at the molecular level by forming stable amide bonds with the carboxyl group of the C-terminal amino acid, enabling the controlled and sequential addition of amino acids to the growing peptide chain .

Biochemical Pathways

Fmoc-Ala-OH plays a pivotal role in solid-phase peptide synthesis (SPPS), a process that facilitates the stepwise elongation of peptide chains . It is commonly used as a building block in the preparation of triazolopeptides and azapeptides . It is also used in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis .

Result of Action

The primary result of Fmoc-Ala-OH’s action is the successful and efficient synthesis of peptides. By temporarily masking the N-terminal amino group, it prevents unwanted side reactions during the peptide assembly process . This leads to the formation of peptide chains with the desired sequence and length.

Action Environment

The action of Fmoc-Ala-OH is influenced by various environmental factors such as temperature, pH, and the presence of other reagents. For instance, the Fmoc group is rapidly removed by base . Therefore, the conditions under which peptide synthesis is carried out can significantly impact the efficiency and success of the process.

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZOFZKSQXPDC-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001245823 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light yellow solid; [EMD Millipore MSDS] | |

| Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20866 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Fmoc-Ala-OH | |

CAS RN |

35661-39-3 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35661-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of Fmoc-Ala-OH in scientific research?

A1: Fmoc-Ala-OH serves as a key building block in peptide synthesis. Its primary application lies in solid-phase peptide synthesis, where it facilitates the step-by-step addition of alanine residues to a growing peptide chain [, ]. This process is crucial for creating peptides for various research applications, including drug discovery and development.

Q2: Can Fmoc-Ala-OH self-assemble, and if so, what structures does it form?

A2: Yes, Fmoc-Ala-OH demonstrates self-assembling properties []. Studies have shown that it forms flower-like structures both at low and high concentrations under room temperature and upon heating to 70°C []. This self-assembly behavior is attributed to various intermolecular interactions, including hydrogen bonding and π-π stacking between the Fmoc groups.

Q3: Have any impurities been identified in commercially available Fmoc-Ala-OH, and what are their implications?

A3: Research has identified Fmoc-β-Ala-Ala-OH as an impurity in Fmoc-Ala-OH, leading to the unexpected formation of β-alanine insertion mutants during peptide synthesis [, ]. This contamination highlights the need for stringent quality control measures in Fmoc-amino acid production to ensure the accuracy and reliability of peptide synthesis.

Q4: How does the structure of Fmoc-Ala-OH relate to its function in peptide synthesis?

A4: The Fmoc group in Fmoc-Ala-OH acts as a temporary protecting group for the amino group of alanine. This protection is crucial during peptide synthesis, preventing unwanted side reactions and ensuring the controlled addition of amino acids to the growing peptide chain. The Fmoc group can be selectively removed under mild basic conditions, allowing for further amino acid coupling.

Q5: Are there any studies on using Fmoc-Ala-OH in material science applications?

A5: While primarily known for its role in peptide synthesis, research has explored the use of Fmoc-Ala-OH in material science. For instance, one study investigated its potential in perovskite solar cells, focusing on its ability to passivate the interface and enhance device performance []. This exploration suggests Fmoc-Ala-OH's potential applications beyond traditional peptide chemistry.

Q6: Can Fmoc-Ala-OH be incorporated into cyclic peptides, and if so, what advantages does this offer?

A6: Yes, Fmoc-Ala-OH can be incorporated into cyclic peptides []. This incorporation can enhance the peptide's stability against enzymatic degradation and improve its binding affinity and selectivity towards target molecules. This property makes cyclic peptides containing Fmoc-Ala-OH attractive candidates for developing therapeutic agents and diagnostic tools.

Q7: Has Fmoc-Ala-OH been used in the synthesis of any bioactive peptides?

A7: Researchers have utilized Fmoc-Ala-OH in synthesizing various bioactive peptides, including a novel analog of endomorphin-2 []. This analog, H-Tyr-cAsn(acetone)-Phe-Phe-NH2, demonstrated antinociceptive activity in mice, highlighting the potential of Fmoc-Ala-OH in developing novel therapeutic peptides.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。